Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the inhibition of CDK 6, a protein involved in cell cycle regulation . These interactions disrupt critical biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate can be compared with other spiro compounds such as:
2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile: Another spiro compound with similar structural features but different functional groups.
Ethyl 2-oxoacetate: A simpler ester with a similar functional group but lacking the spiro structure.
The uniqueness of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate lies in its spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYQJUHSEFWUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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